molecular formula C19H21N5O B2374731 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile CAS No. 2320924-35-2

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

Cat. No. B2374731
CAS RN: 2320924-35-2
M. Wt: 335.411
InChI Key: CQQAUPXLQVVQLQ-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for cancer treatment due to its ability to enhance the immune response against tumors. CPI-444 has been shown to improve the efficacy of cancer immunotherapy and has entered clinical trials for various types of cancer.

Scientific Research Applications

Synthesis and Molecular Applications

  • Synthesis and Cancer Research : A study by (Parveen et al., 2017) focused on synthesizing compounds similar to the queried chemical, showing potential in anti-proliferative activities against cancer cell lines.

  • Chemical Synthesis and Reactivity : (Körte et al., 2015) explored the synthesis and reactivity of related pyridine derivatives, shedding light on potential chemical applications.

  • Synthesis and Biological Evaluation : The study by (Sapariya et al., 2017) synthesized and evaluated similar compounds for their antibacterial, antitubercular, and antimalarial activities, demonstrating the versatility of such compounds in medical research.

Drug Development and Evaluation

  • CGRP Receptor Inhibitor Synthesis : In the context of drug development, (Cann et al., 2012) discussed the synthesis of a potent CGRP receptor antagonist, highlighting the role of similar compounds in therapeutic applications.

  • Synthesis and Anti-Inflammatory Activity : Research by (Abu‐Hashem & Youssef, 2011) synthesized new derivatives with anti-inflammatory and analgesic activity, illustrating the pharmaceutical relevance of such compounds.

Chemical Properties and Reactions

  • Thermochemistry Studies : A study by (Dunstan, 1999) explored the thermochemical properties of adducts with heterocyclic amines, relevant to understanding the physical and chemical behavior of similar compounds.

  • Synthesis and Pharmacological Screening : (Amr et al., 2008) synthesized substituted pyridine derivatives, assessing their analgesic and antiparkinsonian activities, thus contributing to the pharmacological understanding of these compounds.

properties

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-11-16-2-1-3-18(23-16)24-8-6-14(7-9-24)12-25-19-10-17(15-4-5-15)21-13-22-19/h1-3,10,13-15H,4-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQAUPXLQVVQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC=CC(=N4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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